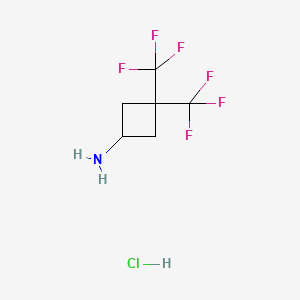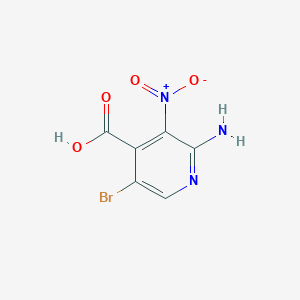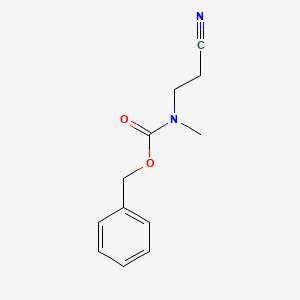
benzyl N-(2-cyanoethyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(2-cyanoethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a cyanoethyl group, and a methylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(2-cyanoethyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Benzyl N-(2-cyanoethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzyl N-(2-cyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
- Benzyl N-(2-cyanoethyl)-N-ethylcarbamate
- Benzyl N-(2-cyanoethyl)-N-propylcarbamate
- Benzyl N-(2-cyanoethyl)-N-butylcarbamate
Comparison: Benzyl N-(2-cyanoethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
benzyl N-(2-cyanoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H14N2O2/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7H,5,9-10H2,1H3 |
Clé InChI |
ABLSJNLGUYBGSN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


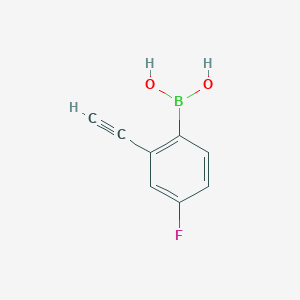


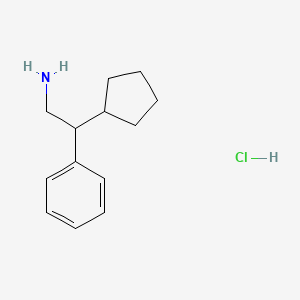
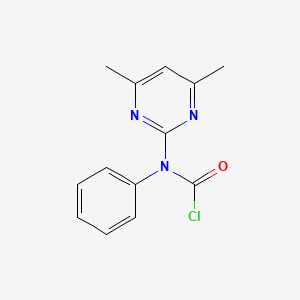
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
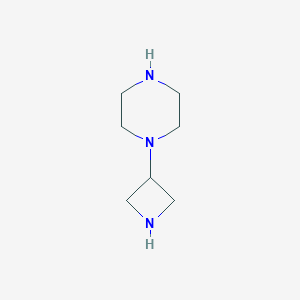
![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)
